Positional Isomer Differentiation: 2-EEC vs. 3-EEC Distinct InChIKeys and GC-MS Spectral Signatures
2-EEC is one of three positional isomers of ethylethcathinone, distinguished from 3-EEC and 4-EEC solely by the ortho- (2-), meta- (3-), or para- (4-) position of the ethyl substituent on the phenyl ring [1]. This structural variation yields distinct InChIKeys: 2-EEC (YHAYVXPZBPEILT-UHFFFAOYSA-N) versus 3-EEC (ZGWFZYCOHXHOHU-UHFFFAOYSA-N), which encode for different molecular identities in authoritative chemical databases [2]. The ortho-substitution of 2-EEC alters the compound's fragmentation behavior in GC-MS analysis, enabling chromatographic resolution and unambiguous spectral differentiation from its meta and para counterparts [3].
| Evidence Dimension | Positional Isomer Structural Identity |
|---|---|
| Target Compound Data | 2-EEC: 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one; InChIKey YHAYVXPZBPEILT-UHFFFAOYSA-N; ortho-ethyl substitution |
| Comparator Or Baseline | 3-EEC: 2-(ethylamino)-1-(3-ethylphenyl)propan-1-one; InChIKey ZGWFZYCOHXHOHU-UHFFFAOYSA-N; meta-ethyl substitution |
| Quantified Difference | Distinct InChIKeys; ortho- vs. meta- substitution results in different GC-MS retention times and fragmentation patterns |
| Conditions | Chemical identity per IUPAC nomenclature and InChI computational standardization; chromatographic separation by GC-MS |
Why This Matters
Procuring the correct positional isomer reference standard is non-negotiable for forensic laboratories conducting seized drug analysis, as misidentification between 2-EEC, 3-EEC, and 4-EEC would lead to erroneous legal and toxicological conclusions.
- [1] Taiwan Food and Drug Administration. 2020 Taiwan Food and Drug Administration Annual Report. Page 118. Taiwan FDA. View Source
- [2] PubChem. 2-Ethylethcathinone. Compound Summary CID 91696117. National Center for Biotechnology Information. View Source
- [3] SpectraBase. 2-Ethylethcathinone hydrochloride Spectral Data. Spectrum ID: 9LEwZhdohvT. John Wiley & Sons, Inc. View Source
